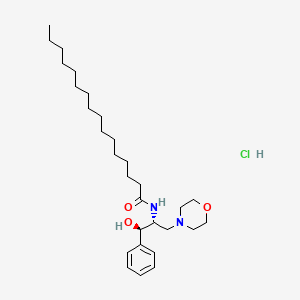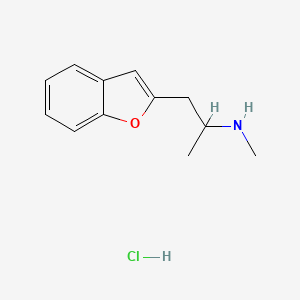
Unii-01xwd8G9Y2
概要
説明
. This compound is a derivative of cefadroxil, a first-generation cephalosporin antibiotic. It is characterized by the presence of a hydroxyl group on the phenyl ring and a glycine moiety attached to the cephalosporin core structure.
準備方法
The synthesis of N-(2-(4-HYDROXYPHENYL)GLYCYL)CEFADROXIL involves several steps, starting from the basic cephalosporin nucleus. The synthetic route typically includes the following steps:
Formation of the cephalosporin core: The cephalosporin nucleus is synthesized through a series of reactions involving the condensation of 7-aminocephalosporanic acid with various acylating agents.
Introduction of the glycine moiety: The glycine moiety is introduced through a coupling reaction with the cephalosporin core, often using reagents such as carbodiimides to facilitate the formation of the amide bond.
Hydroxylation of the phenyl ring: The hydroxyl group is introduced onto the phenyl ring through a hydroxylation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide or other suitable oxidants.
Industrial production methods for this compound would involve optimizing these synthetic steps for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
N-(2-(4-HYDROXYPHENYL)GLYCYL)CEFADROXIL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative. Common oxidizing agents for this reaction include hydrogen peroxide and potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the cephalosporin core, to form reduced derivatives. Reducing agents such as sodium borohydride can be used for this purpose.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group or other functional groups can be replaced by different substituents. Common reagents for substitution reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-(2-(4-HYDROXYPHENYL)GLYCYL)CEFADROXIL has several scientific research applications, including:
Chemistry: The compound is used as a model molecule for studying the reactivity and stability of cephalosporin derivatives. It is also used in the development of new synthetic methodologies for cephalosporin antibiotics.
Biology: The compound is studied for its biological activity, particularly its antibacterial properties. It is used in research to understand the mechanisms of action of cephalosporin antibiotics and to develop new derivatives with improved efficacy.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antibiotic for treating bacterial infections. It is also studied for its pharmacokinetic properties and its interactions with other drugs.
Industry: The compound is used in the pharmaceutical industry for the development and production of cephalosporin antibiotics. It is also used in quality control and analytical testing of cephalosporin derivatives.
作用機序
The mechanism of action of N-(2-(4-HYDROXYPHENYL)GLYCYL)CEFADROXIL involves the inhibition of bacterial cell wall synthesis. The compound targets the penicillin-binding proteins (PBPs) in bacterial cell walls, which are essential for the cross-linking of peptidoglycan chains. By binding to these proteins, the compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death. The molecular pathways involved include the disruption of peptidoglycan synthesis and the activation of autolytic enzymes in bacteria.
類似化合物との比較
N-(2-(4-HYDROXYPHENYL)GLYCYL)CEFADROXIL is similar to other cephalosporin antibiotics, such as cefadroxil, cephalexin, and cefazolin. it is unique due to the presence of the hydroxyl group on the phenyl ring and the glycine moiety. These structural features contribute to its distinct chemical and biological properties.
Similar compounds
Cefadroxil: A first-generation cephalosporin antibiotic with a similar core structure but lacking the hydroxyl group and glycine moiety.
Cephalexin: Another first-generation cephalosporin antibiotic with a similar core structure but different substituents on the phenyl ring.
Cefazolin: A first-generation cephalosporin antibiotic with a similar core structure but different side chains.
特性
IUPAC Name |
(6R,7R)-7-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O7S/c1-11-10-36-23-18(22(33)28(23)19(11)24(34)35)27-21(32)17(13-4-8-15(30)9-5-13)26-20(31)16(25)12-2-6-14(29)7-3-12/h2-9,16-18,23,29-30H,10,25H2,1H3,(H,26,31)(H,27,32)(H,34,35)/t16-,17-,18-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWUWLJCMMPASK-YTSMVRMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(C4=CC=C(C=C4)O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@@H](C4=CC=C(C=C4)O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100479 | |
| Record name | Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-N-[(6R,7R)-2-carboxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-(4-hydroxyphenyl)-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147103-95-5 | |
| Record name | Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-N-[(6R,7R)-2-carboxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-(4-hydroxyphenyl)-, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147103-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-(4-Hydroxyphenyl)glycyl)cefadroxil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147103955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-N-[(6R,7R)-2-carboxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-(4-hydroxyphenyl)-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-(4-HYDROXYPHENYL)GLYCYL)CEFADROXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01XWD8G9Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)


![6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B570510.png)
![6-Fluoro-1-(fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570513.png)



![N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride](/img/structure/B570518.png)
